molecular formula C7H8O7 B12313487 methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate

methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate

Cat. No.: B12313487
M. Wt: 204.13 g/mol
InChI Key: YDPRPKPHLCWZNT-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate is a complex organic compound with the molecular formula C6H6O7 This compound is characterized by its furan ring structure, which is substituted with hydroxyl and keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate typically involves the esterification of 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high-quality product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The keto group can be reduced to form hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and biological activity. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ascorbic Acid:

    L-Threo-Hex-2-Enaric Acid: Another compound with a similar furan ring structure and hydroxyl groups.

Uniqueness

Methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate is unique due to its specific substitution pattern and the presence of both hydroxyl and keto groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate is a chemical compound with notable biological activities. Its structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8O5C_7H_8O_5 and a molecular weight of approximately 176.14 g/mol. The compound contains a furan ring with hydroxyl and keto functional groups, which are critical for its biological activity.

Structural Formula

The structural representation can be summarized as follows:

Molecular Structure C7H8O5\text{Molecular Structure }\text{C}_7\text{H}_8\text{O}_5

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which is implicated in various diseases.

Case Study: Antioxidant Efficacy

A study assessed the antioxidant activity of the compound using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated that the compound effectively scavenged free radicals, demonstrating a dose-dependent response.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
103025
506055
1008580

Anti-inflammatory Activity

The compound has also shown anti-inflammatory effects in vitro. Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that treatment with this compound reduced the expression of these cytokines in macrophage cell lines.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of the compound. Preliminary studies have indicated that it possesses activity against several bacterial strains.

Research Findings on Antimicrobial Activity

In a study evaluating its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound displayed notable inhibitory effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Cytotoxicity Studies

While exploring its therapeutic potential, cytotoxicity assessments are essential to ensure safety. The compound was evaluated for cytotoxic effects on various human cell lines.

Cytotoxicity Results

In human liver (HepG2) and breast cancer (MCF7) cell lines, this compound exhibited moderate cytotoxicity at higher concentrations.

Cell LineIC50 (µM)
HepG2100
MCF780

Properties

Molecular Formula

C7H8O7

Molecular Weight

204.13 g/mol

IUPAC Name

methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate

InChI

InChI=1S/C7H8O7/c1-13-6(11)4(10)5-2(8)3(9)7(12)14-5/h4-5,8-10H,1H3

InChI Key

YDPRPKPHLCWZNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1C(=C(C(=O)O1)O)O)O

Origin of Product

United States

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